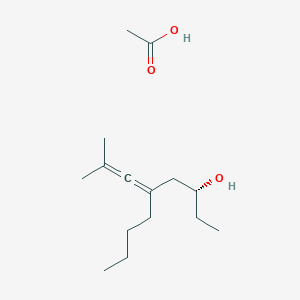
CID 71419819
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71419819” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Preparation Methods
The preparation methods for CID 71419819 involve various synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of protective groups, halogenated hydrocarbons, and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require specialized equipment and stringent quality control measures.
Chemical Reactions Analysis
CID 71419819 undergoes various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, catalysts, and protective groups. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
CID 71419819 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and synthesis processes to study its reactivity and properties.
Biology: In biological research, this compound may be used to investigate its effects on biological systems and its potential as a therapeutic agent.
Industry: This compound can be used in industrial processes, such as the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 71419819 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
CID 71419819 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. The comparison can be based on various parameters, such as reactivity, potency, and specificity. Some similar compounds include those identified through PubChem’s 2-D and 3-D neighboring sets .
Properties
CAS No. |
821782-77-8 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-5-7-8-12(9-11(3)4)10-13(14)6-2;1-2(3)4/h13-14H,5-8,10H2,1-4H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
SHOSLGYGTRTCAL-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCC(=C=C(C)C)C[C@@H](CC)O.CC(=O)O |
Canonical SMILES |
CCCCC(=C=C(C)C)CC(CC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















